4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c1-12-9-14(20)7-8-16(12)23-18-15-10-17(13-5-3-2-4-6-13)24-19(15)22-11-21-18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVUXRPCFYJURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as pyrimidine derivatives and furan derivatives.
Introduction of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl group to the furo[2,3-d]pyrimidine core.
Attachment of the chloro-substituted phenoxy group: This can be accomplished through nucleophilic aromatic substitution reactions, where the chloro-substituted phenoxy group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit several key signaling pathways involved in tumor growth and proliferation:
- Mechanism of Action : The compound targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in cancer progression.
- Cell Line Studies : In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 22 to 33 nM against several NCI cancer cell lines.
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.
Case Study on Lung Cancer
A study focusing on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. This highlights its potential as a therapeutic agent in oncology.
Combination Therapy
Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to bind to proteins involved in apoptosis, such as Bcl2, and modulate their activity . This interaction leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Analogues of Furo[2,3-d]pyrimidine
The following compounds share the furo[2,3-d]pyrimidine core but differ in substituents and functional groups:
Thieno[2,3-d]pyrimidine Analogues (Heteroatom Variation)
Replacing the fused furan (oxygen) with thiophene (sulfur) alters electronic properties:
- 4-Substituted amino-6-phenylthieno[2,3-d]pyrimidine (, Compound C): Position 4: Amino group with substituents. Key Difference: Sulfur atom increases electron density and may enhance binding to metal-containing enzymes. Implications: Potential for higher metabolic stability compared to furan analogs .
Phenoxy Herbicide Derivatives (Functional Group Comparison)
Compounds like MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) and MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) share the 4-chloro-2-methylphenoxy motif but lack the fused pyrimidine core .
- Key Contrast : The target compound’s rigid fused-ring system likely shifts its mode of action from herbicidal (auxin mimicry) to pharmaceutical (e.g., enzyme inhibition).
Research Findings and Inferred Properties
Electronic and Steric Effects
Solubility and Bioavailability
- The methyl group in 4-Chloro-6-methylfuro[2,3-d]pyrimidine (CAS: 24889-21-2) likely enhances aqueous solubility relative to phenyl-substituted analogs, though at the cost of reduced aromatic interactions .
Biological Activity
4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a furo[2,3-d]pyrimidine core, substituted with a phenyl group and a chlorinated phenoxy moiety. Its structure can be represented as follows:
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many furo[2,3-d]pyrimidines are known to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : This compound may interact with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have shown that derivatives of furo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that certain furo[2,3-d]pyrimidine derivatives inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM.
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models showed a reduction in inflammatory markers when treated with this compound.
- Cytokine Inhibition : The compound effectively reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with this compound resulted in:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HeLa | 25 | Inhibition of proliferation |
Case Study 2: Anti-inflammatory Response
A study assessing the anti-inflammatory effects in a rat model demonstrated:
| Treatment Group | Inflammatory Marker Reduction (%) |
|---|---|
| Control | - |
| Low Dose | 30 |
| High Dose | 60 |
Research Findings
The following key findings summarize the biological activity of the compound:
- Anticancer Activity : Effective against multiple cancer cell lines; induces apoptosis.
- Anti-inflammatory Properties : Reduces levels of inflammatory cytokines significantly.
- Potential for Drug Development : Due to its diverse biological activities, it holds promise for further development as a therapeutic agent.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Metal-free fluorination | β-CF₃-aryl ketones, DCM, 80°C, 24h | 85–92 | |
| Cyclocondensation | H₂SO₄, 110°C, 12h | 78 |
Basic: What analytical techniques validate the purity and structure of this compound?
Answer:
- NMR Spectroscopy :
- HRMS : Match experimental and theoretical m/z values (e.g., [M+H]⁺) within 2 ppm error .
- Melting Point : Compare observed values (e.g., 145–148°C) with literature to assess crystallinity .
Advanced: How can researchers address NMR chemical shift variations between synthesis batches?
Answer:
Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
Solvent Effects : Record NMR in consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts protons by 0.1–0.3 ppm) .
Paramagnetic Contaminants : Chelate metal residues (e.g., Pd) with EDTA washes during purification .
Dynamic Effects : Variable temperature NMR (e.g., 25°C to 60°C) to identify conformational exchange broadening .
Advanced: What strategies optimize reaction yields in gram-scale syntheses?
Answer:
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for coupling efficiency (e.g., 65% → 88% yield) .
- Solvent Optimization : Replace DCM with toluene for higher boiling points, improving reaction homogeneity at 110°C .
- Stepwise Additions : Introduce air-sensitive reagents (e.g., B₂pin₂) in aliquots to prevent side reactions .
Advanced: How can crystallographic data resolve molecular configuration ambiguities?
Answer:
- Single-Crystal X-Ray Diffraction : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and confirm substituent orientation .
- R-Factor Analysis : Validate structural models with R < 0.06 and wR < 0.15 for high confidence .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···π contacts) influencing crystal packing .
Advanced: What experimental approaches elucidate structure-activity relationships (SAR) for this compound?
Answer:
Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl with ethyl) via nucleophilic substitution .
Biological Assays : Test analogs in antimicrobial screens (MIC against S. aureus) or kinase inhibition assays .
Computational Docking : Align optimized structures (DFT, B3LYP/6-31G*) with target proteins (e.g., DHFR) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
